

Spectroscopic Profile of 1,7-Octadiyne: A Technical Guide

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Compound of Interest

Compound Name: 1,7-Octadiyne

Cat. No.: B1345467

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1,7-octadiyne** (CAS No. 871-84-1), a linear C8 hydrocarbon featuring terminal alkyne groups. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The empirical formula for **1,7-octadiyne** is C_8H_{10} , with a molecular weight of 106.17 g/mol .[\[1\]](#) Its symmetrical structure, with two terminal acetylenic groups separated by a four-carbon chain, gives rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1,7-octadiyne**, the key NMR data are summarized below.

¹H NMR Data

The proton NMR spectrum of **1,7-octadiyne** is characterized by three distinct signals corresponding to the chemically non-equivalent protons in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.2	Triplet (t)	4H	Protons on carbons adjacent to the triple bonds (C3-H ₂ and C6-H ₂)
~1.95	Triplet (t)	2H	Acetylenic protons (C1-H and C8-H)
~1.6	Multiplet (m)	4H	Protons on the central carbons (C4-H ₂ and C5-H ₂)

¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (ppm)	Carbon Assignment
~84	Acetylenic carbons (C1, C2, C7, C8)
~28	Central methylene carbons (C4, C5)
~18	Methylene carbons adjacent to the acetylenic groups (C3, C6)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,7-octadiyne** shows characteristic absorptions for its terminal alkyne moieties.^[2] ^[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	≡C-H stretch
~2940	Medium	sp ³ C-H stretch
~2860	Medium	sp ³ C-H stretch
~2120	Weak	C≡C stretch
~1430	Medium	CH ₂ bend
~630	Strong, Broad	≡C-H bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **1,7-octadiyne** exhibits a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity	Assignment
106	Moderate	Molecular Ion [M] ⁺
91	High	[M - CH ₃] ⁺
79	High	[C ₆ H ₇] ⁺
78	High	[C ₆ H ₆] ⁺
77	High	[C ₆ H ₅] ⁺
65	Moderate	[C ₅ H ₅] ⁺
53	Moderate	[C ₄ H ₅] ⁺
39	High	[C ₃ H ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of **1,7-octadiyne** is typically dissolved in a deuterated solvent, most commonly chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ^1H and ^{13}C NMR spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ^1H NMR, standard pulse sequences are used. For ^{13}C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

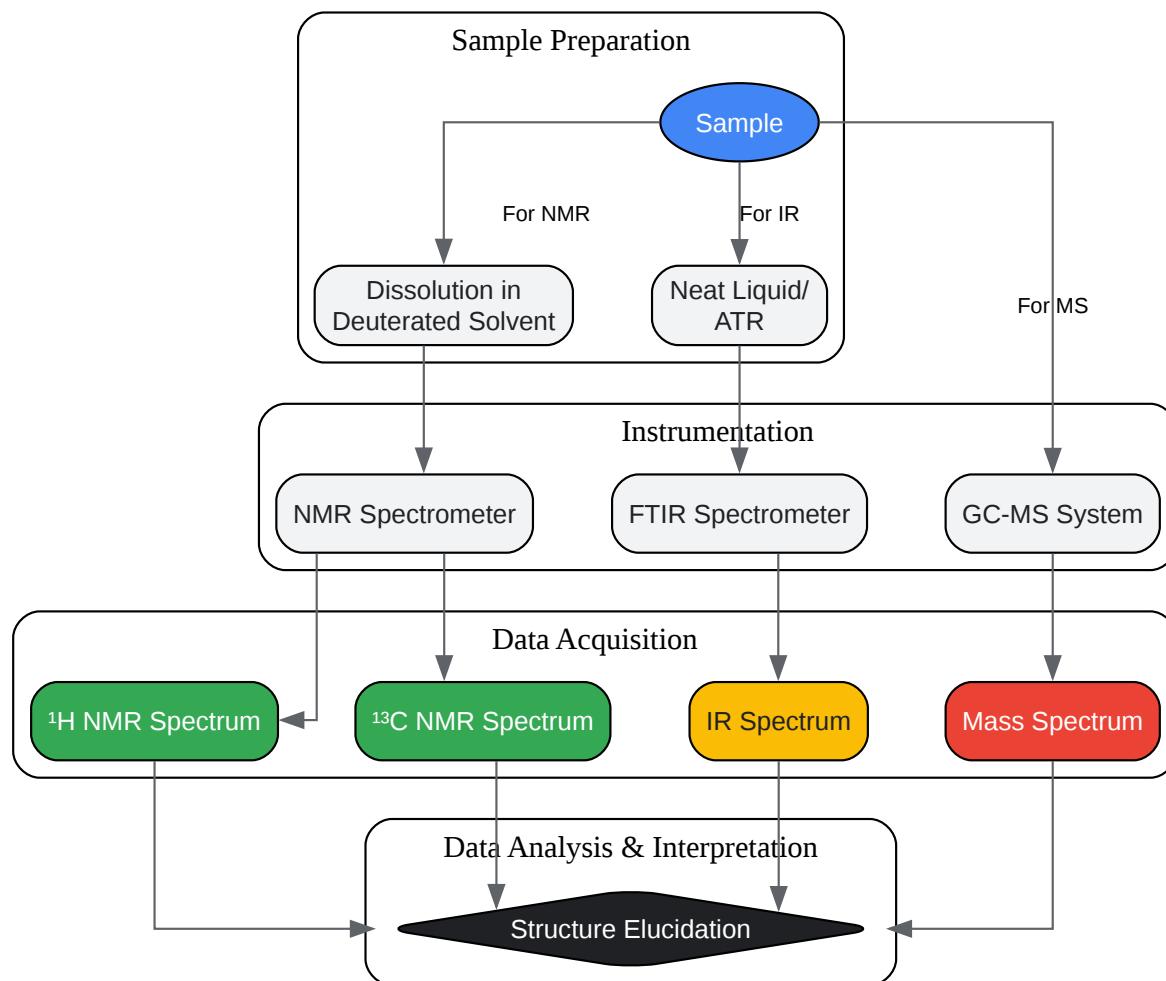
For a liquid sample like **1,7-octadiyne**, the IR spectrum is conveniently obtained using the neat liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

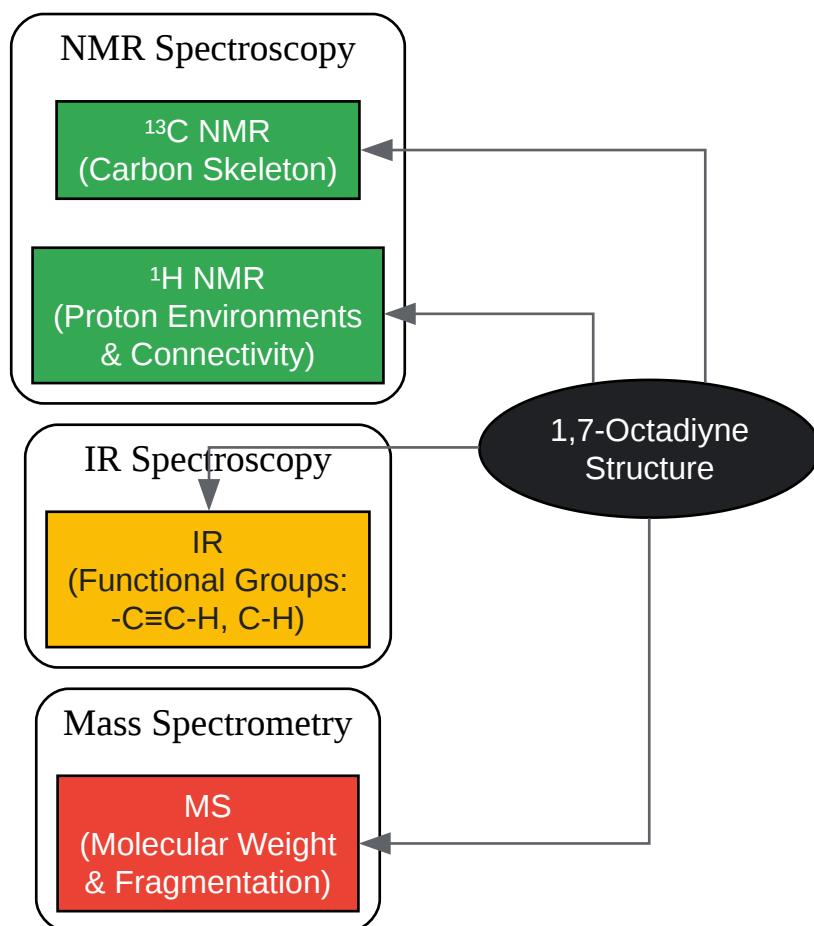
The mass spectrum is typically obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS). A dilute solution of **1,7-octadiyne** in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is separated from the solvent on a capillary column (e.g., a nonpolar DB-5 column) and then introduced into the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and fragment ions, which are then separated by their mass-to-charge ratio.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between the different spectroscopic methods for structural elucidation.

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General workflow for spectroscopic analysis of a chemical compound.



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Convergent use of spectroscopic data for structural confirmation.

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